2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide
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Overview
Description
n~1~-[4-(aminosulfonyl)benzyl]-2-[(4-cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, an aminosulfonyl group, and a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n1-[4-(aminosulfonyl)benzyl]-2-[(4-cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-(aminosulfonyl)benzyl chloride with 4-cyclopropyl-5-ethyl-4h-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
n~1~-[4-(aminosulfonyl)benzyl]-2-[(4-cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminosulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
n~1~-[4-(aminosulfonyl)benzyl]-2-[(4-cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n1-[4-(aminosulfonyl)benzyl]-2-[(4-cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(aminosulfonyl)phenyl]-2-{[4-ethyl-5-(2-pyrazinyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetamide
- **N-[4-(aminosulfonyl)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
n~1~-[4-(aminosulfonyl)benzyl]-2-[(4-cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C16H21N5O3S2 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[(4-cyclopropyl-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C16H21N5O3S2/c1-2-14-19-20-16(21(14)12-5-6-12)25-10-15(22)18-9-11-3-7-13(8-4-11)26(17,23)24/h3-4,7-8,12H,2,5-6,9-10H2,1H3,(H,18,22)(H2,17,23,24) |
InChI Key |
HWODEFAJBOHMOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N1C2CC2)SCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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